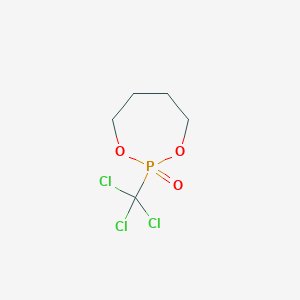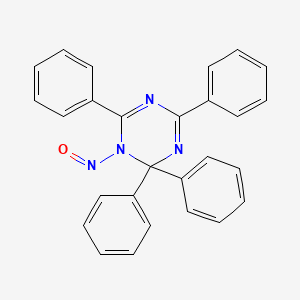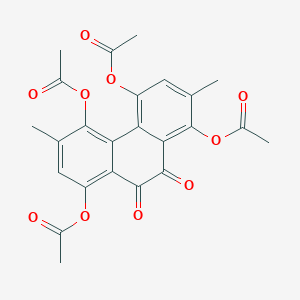
1-tert-Butoxynonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxynonane is an organic compound with the molecular formula C13H28O It is a member of the ether family, characterized by the presence of a tert-butoxy group attached to a nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butoxynonane can be synthesized through the reaction of tert-butyl alcohol with nonyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of phase-transfer catalysts can further enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butoxynonane undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: Reduction reactions can convert the ether linkage to an alcohol group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: tert-Butyl hydroperoxide.
Reduction: Nonyl alcohol.
Substitution: Various substituted nonane derivatives.
Applications De Recherche Scientifique
1-tert-Butoxynonane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-butoxynonane involves its interaction with various molecular targets. The tert-butoxy group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The nonane chain provides hydrophobic interactions, which can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
1-tert-Butoxybutane: Similar in structure but with a shorter carbon chain.
tert-Butyl methyl ether: Contains a tert-butoxy group but with a methyl group instead of a nonane chain.
tert-Butyl ethyl ether: Similar ether linkage but with an ethyl group.
Uniqueness: 1-tert-Butoxynonane is unique due to its longer nonane chain, which imparts distinct physical and chemical properties. This makes it suitable for applications requiring specific hydrophobic interactions and reactivity profiles.
Propriétés
Numéro CAS |
65818-36-2 |
|---|---|
Formule moléculaire |
C13H28O |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]nonane |
InChI |
InChI=1S/C13H28O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h5-12H2,1-4H3 |
Clé InChI |
IKWXJJICTWDYPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
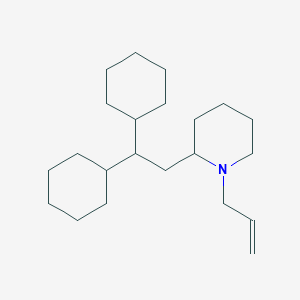
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
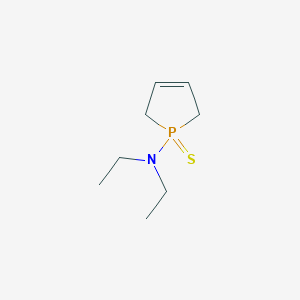





![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
